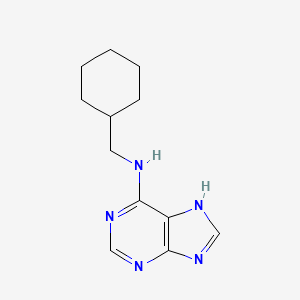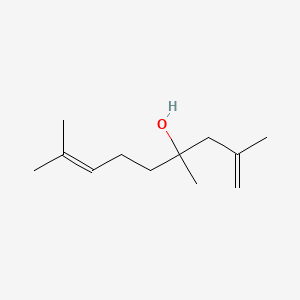
(Acryloylamino)tetradecane-1-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acryloylamino)tetradecane-1-sulphonic acid is a chemical compound with the molecular formula C17H33NO4S It is characterized by the presence of an acryloyl group, an amino group, and a sulphonic acid group attached to a tetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acryloylamino)tetradecane-1-sulphonic acid typically involves the reaction of tetradecane-1-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with sulphur trioxide or chlorosulphonic acid to introduce the sulphonic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (Acryloylamino)tetradecane-1-sulphonic acid can undergo various chemical reactions, including:
Oxidation: The sulphonic acid group can be oxidized to form sulfonates.
Reduction: The acryloyl group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted amines and other functionalized products.
Scientific Research Applications
(Acryloylamino)tetradecane-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of (Acryloylamino)tetradecane-1-sulphonic acid involves its interaction with molecular targets through its functional groups. The acryloyl group can participate in polymerization reactions, while the sulphonic acid group can enhance solubility and reactivity. The amino group can form hydrogen bonds and interact with various biological molecules, influencing their function and activity.
Comparison with Similar Compounds
- (Acryloylamino)dodecane-1-sulphonic acid
- (Acryloylamino)hexadecane-1-sulphonic acid
- (Methacryloylamino)tetradecane-1-sulphonic acid
Comparison:
- (Acryloylamino)dodecane-1-sulphonic acid: Shorter alkyl chain, potentially different solubility and reactivity.
- (Acryloylamino)hexadecane-1-sulphonic acid: Longer alkyl chain, may have enhanced hydrophobic interactions.
- (Methacryloylamino)tetradecane-1-sulphonic acid: Different polymerization properties due to the methacryloyl group.
(Acryloylamino)tetradecane-1-sulphonic acid stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
93904-82-6 |
|---|---|
Molecular Formula |
C17H33NO4S |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
14-(prop-2-enoylamino)tetradecane-1-sulfonic acid |
InChI |
InChI=1S/C17H33NO4S/c1-2-17(19)18-15-13-11-9-7-5-3-4-6-8-10-12-14-16-23(20,21)22/h2H,1,3-16H2,(H,18,19)(H,20,21,22) |
InChI Key |
WWTCFWQBOOLMOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCCCCCCCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





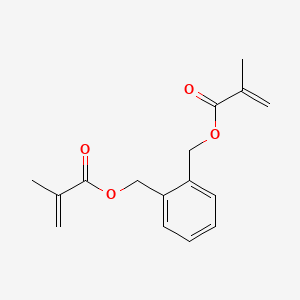
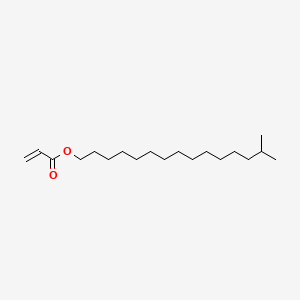

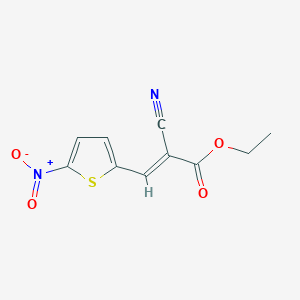

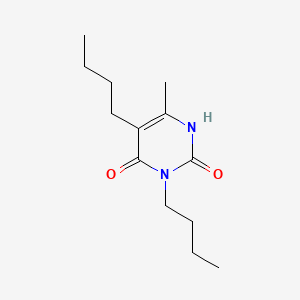

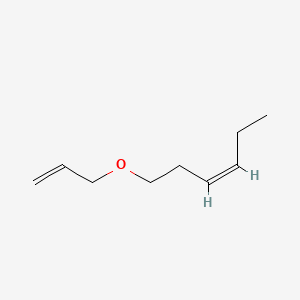
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
